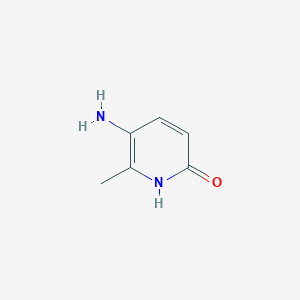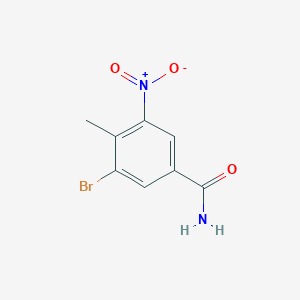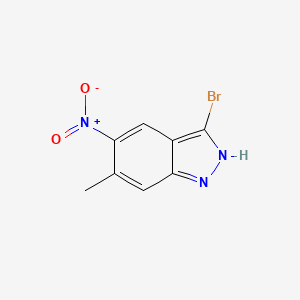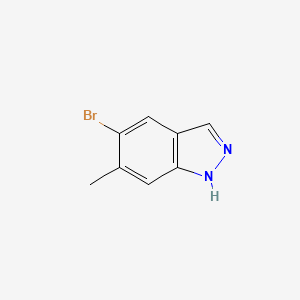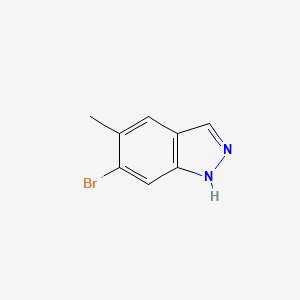![molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1](/img/structure/B1292649.png)
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a bromine atom at the 4-position and an aldehyde group at the 3-position.
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been found to inhibit the activity of fgfr1, 2, and 3 .
Result of Action
A related compound has been reported to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) with varying degrees of potency . This inhibition is achieved through binding interactions with the active sites of these receptors, leading to a decrease in their activity. Additionally, this compound can form hydrogen bonds with specific amino acids in the active sites of these enzymes, further stabilizing the inhibitory complex .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . This compound also significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . Furthermore, this compound influences cell signaling pathways by modulating the activity of FGFRs, which are involved in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific amino acids in the active sites of these receptors, it inhibits their activity and disrupts downstream signaling pathways . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, the compound’s ability to form stable inhibitory complexes with FGFRs highlights its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmospheric conditions and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and its anti-cancer properties over extended periods . Degradation of the compound can occur under non-optimal storage conditions, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions highlight the compound’s potential to influence metabolic pathways and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on FGFRs . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with FGFRs and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects and therapeutic potential .
Méthodes De Préparation
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles under the influence of catalysts such as palladium.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOYNDJFISGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646883 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-35-1 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




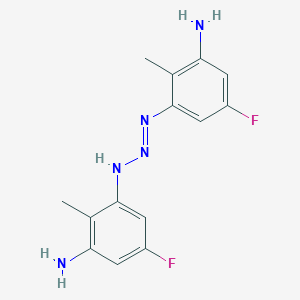
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
